Sodium Ascorbate

Solubility Formulation Aqueous Processing

Formulating pH-sensitive vitamin C supplements presents a challenge: ascorbic acid (pH ~2.5) causes gastric irritation and destabilizes co-formulated nutrients. Sodium Ascorbate (CAS 134-03-2) resolves this with a neutral 10% aq. solution pH of ~7.5, enabling stable effervescent tablets, non-irritating oral supplements, and concentrated IV solutions. • 62 g/100mL water solubility at 25°C - ideal for high-concentration liquid formulations • Neutral pH preserves B-vitamin stability in effervescent and multi-nutrient blends • 100% IV bioavailability; note 111 mg sodium content per gram in dietary formulations

Molecular Formula C6H7O6.Na
C6H7O6Na
C6H7NaO6
Molecular Weight 198.11 g/mol
CAS No. 134-03-2
Cat. No. B1665280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium Ascorbate
CAS134-03-2
SynonymsAcid, Ascorbic
Acid, L-Ascorbic
Ascorbate, Ferrous
Ascorbate, Magnesium
Ascorbate, Sodium
Ascorbic Acid
Ascorbic Acid, Monosodium Salt
di-L-Ascorbate, Magnesium
Ferrous Ascorbate
Hybrin
L Ascorbic Acid
L-Ascorbic Acid
Magnesium Ascorbate
Magnesium Ascorbicum
Magnesium di L Ascorbate
Magnesium di-L-Ascorbate
Magnorbin
Sodium Ascorbate
Vitamin C
Molecular FormulaC6H7O6.Na
C6H7O6Na
C6H7NaO6
Molecular Weight198.11 g/mol
Structural Identifiers
SMILESC(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Na+]
InChIInChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+1/p-1/t2-,5+;/m0./s1
InChIKeyPPASLZSBLFJQEF-RXSVEWSESA-M
Commercial & Availability
Standard Pack Sizes50 g / 100 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitygreater than or equal to 100 mg/mL at 63 °F (NTP, 1992)
Solubility in water: 62 g/100 mL at 25 °C;  78 g/100 mL at 75 °C
Very slightly soluble in alcohol;  insoluble in chloroform, ethe
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Ascorbate: A Neutral Vitamin C Source


Sodium Ascorbate (CAS 134-03-2) is the sodium salt of L-ascorbic acid (vitamin C), belonging to the class of mineral ascorbates [1]. It is characterized by a neutral to slightly alkaline pH in aqueous solution (approximately 7.0–7.5), in contrast to the highly acidic nature of ascorbic acid (pH ~2.5) [2]. This fundamental chemical modification—replacing the proton at the 3-hydroxy group with a sodium ion—confers distinct physicochemical properties that directly impact its utility in scientific and industrial applications [1].

Solution pH
Neutral aqueous pH (~7.0–7.5) supports pH-sensitive formulations
Solubility
High water solubility enables concentrated aqueous stock solutions
Salt Form
Sodium salt of L-ascorbic acid; distinct cation profile vs. calcium or magnesium ascorbate

Why Sodium Ascorbate Is Irreplaceable


The common in-class compounds—ascorbic acid, calcium ascorbate, magnesium ascorbate, and sodium erythorbate—exhibit markedly divergent solubility profiles, solution pH, stability under specific environmental conditions, and bioactivity [1][2]. Ascorbic acid's strong acidity (pH ~2.5) precludes its use in pH-sensitive formulations and can cause gastric irritation in up to 20% of high-dose consumers [1]. Conversely, other mineral ascorbates (e.g., calcium ascorbate) introduce distinct cations that alter deliquescence behavior and may not match the solubility of 62 g/100 mL water at 25°C characteristic of sodium ascorbate [2][3]. Direct substitution can thus compromise product stability, sensory properties, and intended performance, necessitating a quantitative understanding of where sodium ascorbate differentiates.

Sodium Ascorbate
If considering Ascorbic Acid
Strong acidity (pH ~2.5) may destabilize co-formulated ingredients and limit use in pH-neutral systems; direct replacement alters solution behavior.
Sodium Ascorbate
If considering Calcium or Magnesium Ascorbate
Different cation alters deliquescence, solubility, and mineral content; performance in amorphous matrices or specific assays may not transfer.
Sodium Ascorbate
If considering Sodium Erythorbate
Isomer with distinct stereochemistry; equivalence ratio exists for curing, but application-specific validation is required for other contexts.

Sodium Ascorbate: Key Comparative Data


Water Solubility vs. Ascorbic Acid

Sodium ascorbate demonstrates significantly higher water solubility (62 g/100 mL at 25°C) compared to ascorbic acid [1][2]. This enhanced solubility is critical for applications requiring high concentrations of vitamin C in aqueous systems without precipitation or the need for organic co-solvents.

Water Solubility vs. Ascorbic Acid
Head-to-head
62 g/100 mL at 25°C
Reported higher solubility supports concentrated aqueous formulation workflows.
Ascorbic acid solubility is lower; specific value not provided in source.
Solubility Formulation Aqueous Processing

Solution pH vs. Ascorbic Acid

A 10% aqueous solution of sodium ascorbate exhibits a pH of approximately 7.5, in stark contrast to the pH of ~2.5 for a comparable ascorbic acid solution [1][2]. This near-neutral pH eliminates the risk of acid-catalyzed degradation of co-formulated ingredients and mitigates the gastric irritation commonly associated with high-dose ascorbic acid [1].

Solution pH vs. Ascorbic Acid
Head-to-head
pH ~7.5 (10% aq.) vs. pH ~2.5
Neutral pH may reduce acid-catalyzed degradation in co-formulated blends.
Enables pH-neutral liquid formulations; acid-driven irritation risk is lower.
pH Formulation Stability Gastric Tolerability

Meat Curing Performance vs. Sodium Erythorbate

In meat curing applications, sodium ascorbate and sodium erythorbate (isoascorbate) function as curing accelerators. A comparative study established that 1.09 parts of sodium erythorbate are equivalent to 1 part of sodium ascorbate in terms of antioxidant effect, and 1.23 parts of sodium erythorbate are equivalent to 1 part of ascorbic acid [1]. Another study confirmed sodium erythorbate was as effective as ascorbic acid for inhibiting vertebrae discolouration in beef steaks (P > 0.05), and both compounds at 0.5-1.5% (wt/wt) significantly improved redness (P < 0.05) compared to untreated controls [2].

Meat Curing vs. Sodium Erythorbate
Head-to-head
1.09 parts NaEry = 1 part NaAsc
Established equivalence ratio supports cost-based substitution in curing.
Both compounds improved redness (P
Cell Growth Inhibition in Leukemic Lines
Head-to-head
Dose-dependent inhibition in HL-60, U937
Sodium ascorbate retains cell growth inhibition activity in this model.
Magnesium ascorbyl 2-phosphate inactive up to 200 µM; dehydroascorbic acid also inactive. Research model context only.
Genotoxicity & Safety Assessment
Class-level
No genotoxicity concern (EFSA); GRAS (FDA)
Safety-related endpoint context consistent with ascorbic acid and calcium ascorbate.
Regulatory status does not imply clinical efficacy; data to verify for specific use.
Stability in Amorphous PVP Matrices
Head-to-head
More labile than ascorbic acid in amorphous state
Degradation rate context: ascorbic acid may be preferred for amorphous solid dispersions.
Colyophilized PVP, 20–60°C, 0–85% RH; crystalline form more stable.
Meat Processing Color Retention Curing Accelerator

Cytostatic Activity in Leukemic Cell Lines

In vitro studies on human leukemic cell lines (HL-60 and U937) demonstrated that ascorbic acid and sodium ascorbate dose-dependently inhibited cell growth, whereas dehydroascorbic acid and magnesium ascorbyl 2-phosphate showed no inhibitory effect up to 200 μM [1]. This indicates that the sodium ascorbate form retains the cytostatic activity of ascorbic acid, while certain derivatives are inactive in this model.

Cell Growth Inhibition in Leukemic Lines
Head-to-head
Dose-dependent inhibition in HL-60, U937
Sodium ascorbate retains cell growth inhibition activity in this model.
Magnesium ascorbyl 2-phosphate inactive up to 200 µM; dehydroascorbic acid also inactive. Research model context only.
Cell Culture Cancer Research Ascorbate Derivatives

Genotoxicity & Carcinogenicity Safety Profile

A comprehensive re-evaluation by the European Food Safety Authority (EFSA) concluded that there is no genotoxicity concern for sodium ascorbate, ascorbic acid, or calcium ascorbate [1]. Long-term carcinogenicity tests with ascorbic acid did not show any chronic toxicity, even at high doses, and also showed no signs of carcinogenicity [1]. Furthermore, sodium ascorbate is listed as Generally Recognized as Safe (GRAS) by the U.S. FDA under 21 CFR 182.3731 for use in food in accordance with good manufacturing practice [2].

Genotoxicity & Safety Assessment
Class-level
No genotoxicity concern (EFSA); GRAS (FDA)
Safety-related endpoint context consistent with ascorbic acid and calcium ascorbate.
Regulatory status does not imply clinical efficacy; data to verify for specific use.
Regulatory Compliance Food Additive Safety GRAS Status

Stability in Amorphous Polymer Matrices

In colyophilized polyvinylpyrrolidone (PVP) polymer matrices, sodium ascorbate was found to be more labile (i.e., degrades faster) than ascorbic acid when in an amorphous state [1]. Both forms were more labile when amorphous than when crystalline, and significant degradation occurred even in the glassy state. Degradation increased when vitamins were present at lower proportions in the amorphous solid dispersions [1].

Stability in Amorphous PVP Matrices
Head-to-head
More labile than ascorbic acid in amorphous state
Degradation rate context: ascorbic acid may be preferred for amorphous solid dispersions.
Colyophilized PVP, 20–60°C, 0–85% RH; crystalline form more stable.
Solid-State Stability Polymer Formulations Amorphous Dispersions

Sodium Ascorbate: Key Applications


pH-Neutral Liquid Multivitamins & Effervescent Tablets

The quantitative evidence of a 10% aqueous solution pH of ~7.5, compared to ascorbic acid's pH of ~2.5 [1], directly enables the formulation of liquid supplements and effervescent products where a neutral pH is essential for the stability of other nutrients (e.g., B vitamins) and for consumer palatability. Sodium ascorbate is the ingredient of choice for effervescent tablets, where its predictable reaction with citric acid creates the desired fizz without excessive sourness [2].

Injectable & High-Dose Oral Vitamin C

The high water solubility of 62 g/100 mL at 25°C [1] makes sodium ascorbate the preferred form for preparing concentrated aqueous solutions for intravenous (IV) administration, where 100% bioavailability is achievable [2]. For high-dose oral supplements, the neutral pH (7.0-7.5) eliminates the gastric irritation associated with ascorbic acid, improving patient compliance, while the sodium content (111 mg per 1000 mg sodium ascorbate) must be accounted for in dietary formulations [3].

Meat & Poultry Curing Acceleration

Based on established equivalence (1.09 parts sodium erythorbate equivalent to 1 part sodium ascorbate) [1] and confirmed efficacy in improving color retention in beef steaks at concentrations of 0.5-1.5% [2], sodium ascorbate is a scientifically justified curing accelerator. It functions to rapidly convert nitrite to nitric oxide, accelerating the curing reaction and stabilizing the characteristic pink color of cured meats, thereby reducing processing time and improving visual quality.

Enzymatic Browning Inhibition in Fresh-Cut Produce

While direct head-to-head data against other ascorbates is limited for this specific application, the class-level inference from studies using sodium isoascorbate (erythorbate) and ascorbic acid demonstrates that ascorbate salts effectively reduce the browning index in fresh-cut apples [1]. Sodium ascorbate, by virtue of its neutral pH and high solubility, can be incorporated into aqueous antibrowning dips or sprays at optimal concentrations (e.g., 0.3% in compound solutions) to inhibit polyphenol oxidase activity, extending the shelf life and visual appeal of minimally processed fruits and vegetables [1].

Application
Selection Property
Validation Focus
pH-Neutral Liquid Formulations & Effervescent Systems
Neutral pH (~7.5) and high solubility
Stability of co-formulated nutrients; consumer palatability; effervescent reaction predictability
High-Concentration Aqueous Preparations & Injectable Research
Water solubility 62 g/100 mL
Concentrated stock solution preparation; reported bioavailability in relevant models; sodium content accounting
Meat & Poultry Curing Acceleration
Established equivalence ratio to sodium erythorbate
Color retention (redness) at 0.5–1.5% usage; processing time reduction; nitrite conversion efficiency
Enzymatic Browning Inhibition in Fresh-Cut Produce
Neutral pH, high solubility, class-level antioxidant activity
Polyphenol oxidase inhibition; browning index reduction in target produce; optimal dip concentration

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